molecular formula C25H28N4O5 B2656941 1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-19-9

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2656941
CAS No.: 868965-19-9
M. Wt: 464.522
InChI Key: JWSJCSXHHVUMBM-UHFFFAOYSA-N
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Description

1-(2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research has explored the structural, optoelectronic, and charge transport properties of related compounds for potential use in organic light-emitting diodes (OLEDs). The charge transfer behavior and hole intrinsic mobility of these compounds suggest their applicability as efficient OLED materials, offering insight into their use in optoelectronic devices (Wazzan & Irfan, 2019).

Synthesis of Derivatives

Another aspect of research on related compounds includes the synthesis of derivatives from alicyclic 1,2-bis(hydroxyamines). This process has yielded various 1,4-dihydroxypiperazine-2,3-dione derivatives, which are valuable in chemical synthesis and potential pharmaceutical applications (Mazhukin et al., 1996).

Polymorphism and Configurational Disorder

Investigations into pyrazolidine-3,5-diones and their derivatives, focusing on polymorphism and configurational disorder, reveal the complex chemical behavior of these compounds. Such studies are crucial in understanding the crystalline forms and stability, which are essential in material science and pharmaceuticals (Mohamed et al., 2016).

Corrosion Inhibition

Research on bipyrazolic type organic compounds, which are structurally similar, has shown their effectiveness as corrosion inhibitors. This suggests the potential utility of the queried compound in protecting metals from corrosion, particularly in acidic environments (Chetouani et al., 2005).

Photophysical Properties

Studies on symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities, have been synthesized under mild conditions. Their optical properties suggest potential applications in organic optoelectronic materials and biological systems, indicating a possible avenue for the use of the queried compound in similar applications (Zhang et al., 2014).

Properties

IUPAC Name

1-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-4-27-13-14-28(25(32)24(27)31)16-23(30)29-22(18-7-11-20(34-3)12-8-18)15-21(26-29)17-5-9-19(33-2)10-6-17/h5-12,22H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSJCSXHHVUMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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